1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Overview
Description
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, featuring bromomethyl, methoxy, and octyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,4-dimethoxy-2,5-bis(octyloxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy and octyloxy groups can be oxidized under strong oxidative conditions.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and octyloxy groups.
Reduction: Formation of 1,4-dimethyl-2-methoxy-5-(octyloxy)benzene from the reduction of bromomethyl groups.
Scientific Research Applications
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of conducting polymers and organic semiconductors.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for dendrimers and other macromolecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a ligand in coordination chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy and octyloxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene: Similar structure but lacks the methoxy group.
1,4-Bis(bromomethyl)-2-methoxybenzene: Similar structure but lacks the octyloxy group.
1,4-Dibromomethylbenzene: Lacks both methoxy and octyloxy groups.
Uniqueness
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is unique due to the presence of both methoxy and octyloxy groups, which impart distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it a versatile building block for various chemical syntheses and applications in material science.
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2-methoxy-5-octoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Br2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQMAKONXJAZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584394 | |
Record name | 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151835-56-2 | |
Record name | 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(bromomethyl)-1-methoxy-4-octyloxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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